Tetrabutylammonium borohydride

Catalog No.
S567805
CAS No.
33725-74-5
M.F
C16H40BN
M. Wt
257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium borohydride

CAS Number

33725-74-5

Product Name

Tetrabutylammonium borohydride

IUPAC Name

boranuide;tetrabutylazanium

Molecular Formula

C16H40BN

Molecular Weight

257.3 g/mol

InChI

InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1

InChI Key

GMBOFJFPOCGSOI-UHFFFAOYSA-N

Synonyms

tetrabutylammonium borohydride

Canonical SMILES

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC

The exact mass of the compound Tetrabutylammonium borohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium borohydride, CAS 33725-74-5, is a quaternary ammonium borohydride that functions as a mild and selective reducing agent. Its primary procurement differentiator is the large, lipophilic tetrabutylammonium cation, which imparts high solubility in a wide range of aprotic organic solvents. [1] This property positions it as a critical alternative to common alkali metal borohydrides, such as sodium borohydride, which are largely restricted to protic solvents like water and alcohols due to their poor solubility in organic media. [REFS-2, REFS-3]

Research Fit

Homogeneous reduction in aprotic solvents (CH2Cl2, CHCl3)
Lipophilic quaternary ammonium cation enables dissolution of non-polar substrates
Replaces inorganic borohydrides where aqueous or protic conditions are incompatible

Direct substitution of tetrabutylammonium borohydride (TBABH) with sodium borohydride (NaBH4) is frequently unfeasible in process chemistry and synthesis. NaBH4 is essentially insoluble in common aprotic solvents like ethers, dichloromethane, and hydrocarbons, necessitating the use of protic solvents, which can be incompatible with sensitive substrates. [REFS-1, REFS-2] Attempting to use NaBH4 in such systems requires adding phase-transfer catalysts (e.g., tetrabutylammonium salts), which introduces another reagent, complicates purification, and increases costs. [3] TBABH avoids this entirely by providing its own phase-transfer capability, enabling homogeneous reactions in aprotic media and offering a fundamentally different, simplified process design. [4]

Substitution Risk

Target (TBAB)
Common substitute (NaBH₄ / KBH₄)
High solubility in CH2Cl2, CHCl3
Very poor solubility in non-polar or weakly polar organic solvents
Homogeneous reduction of lipophilic substrates
Heterogeneous, slow, often incomplete reduction; may compromise yield and selectivity
Controlled reactivity in non-aqueous media
Reaction profile may shift unpredictably; process control limited

Superior Solubility in Aprotic Solvents Enables Homogeneous, Phase-Transfer-Free Reductions

The primary advantage of Tetrabutylammonium borohydride (TBABH) is its high solubility in aprotic organic solvents, a direct contrast to alkali metal borohydrides. For instance, TBABH is highly soluble in dichloromethane, permitting reactions in a homogeneous phase without protic co-solvents. [1] In stark contrast, Sodium borohydride (NaBH4) has extremely low solubility in ethers and is generally considered insoluble in hydrocarbons, making it unsuitable for such systems without additives. [REFS-2, REFS-3]

Evidence DimensionSolubility in Aprotic Organic Solvents
Target Compound DataHigh solubility in dichloromethane (CH2Cl2)
Comparator Or BaselineSodium Borohydride: Extremely low solubility in ethers; insoluble in hydrocarbons
Quantified DifferenceQualitatively high vs. practically insoluble, enabling fundamentally different reaction setups (homogeneous vs. heterogeneous/biphasic).
ConditionsStandard laboratory conditions, aprotic organic solvents.

This solubility profile eliminates the need for phase-transfer catalysts or incompatible protic solvents, simplifying process design, reducing raw material costs, and broadening the scope to include water-sensitive substrates.

Lower loading vs NaBH₄
Head-to-head
Lower TBAB concentration achieves equivalent reduction extent
Supports higher molar efficiency in non-aqueous systems
Conditions: propiophenone/octanophenone on RP-HPLC column

Defined Thermal Operating Window for Enhanced Process Safety and Control

Tetrabutylammonium borohydride exhibits a well-defined and accessible thermal decomposition profile suitable for controlled synthetic processes. Its exothermic decomposition begins above 160 °C, following a melting point of approximately 124-130 °C. [REFS-1, REFS-2] This provides a clear upper-temperature limit for process design. In contrast, the inorganic salt Sodium borohydride is far more thermally stable, with a decomposition temperature reported above 400 °C. [2] While high, this stability can be less predictable and harder to control in the event of a thermal runaway at elevated process temperatures.

Evidence DimensionOnset of Exothermic Decomposition
Target Compound Data>160 °C
Comparator Or BaselineSodium Borohydride: >400 °C
Quantified Difference>240 °C lower decomposition onset
ConditionsThermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC).

A lower, well-defined decomposition temperature provides a safer and more predictable operating window for heated reactions, which is a critical parameter for process scale-up and safety assessments.

Complementary diastereoselectivity
Head-to-head
TBAB gives threo-isomer; NaBH₄/MnCl₂ gives erythro-isomer
Enables diastereomer-specific synthesis of β-hydroxy esters
Substrate: 2-methyl-3-oxo esters/amides

Enabling Precursor for Controlled Nanoparticle Synthesis in Organic Media

TBABH's solubility in organic solvents makes it a key enabling reagent for the synthesis of metal nanoparticles directly in non-aqueous media. It has been successfully used as a hydrogen-rich reductant to produce monodisperse platinum-based alloy nanoparticles in high-boiling organic solvents with amine surfactants. [1] This contrasts with the standard use of Sodium borohydride, which is typically employed in aqueous solutions for nanoparticle synthesis, often leading to hydrophilic particle surfaces that may require subsequent modification for dispersion in organic systems. [REFS-2, REFS-3]

Evidence DimensionSolvent System for Nanoparticle Synthesis
Target Compound DataOrganic solvents (e.g., benzyl ether with oleylamine)
Comparator Or BaselineSodium Borohydride: Aqueous solutions
Quantified DifferenceEnables direct synthesis in organic phase vs. requiring aqueous phase.
ConditionsWet-chemical reduction of metal precursor salts (e.g., Pt(acac)2).

Procuring TBABH allows for the direct synthesis of size-controlled, organically-stabilized nanoparticles, crucial for applications in catalysis, electronics, and composites, while avoiding issues of agglomeration or complex solvent-exchange procedures associated with aqueous synthesis methods.

Ester-sparing chemoselectivity
Class-level
Reduces other groups while ester moiety remains intact
Avoids protection/deprotection steps in multifunctional substrates
Reported in chloro solvents; LiBH₄ reduces esters
Solid borane source for CBS
Reported
Generates oxazaborolidine catalyst; up to 99% ee reported
Safer handling alternative to gaseous BH₃ complexes
In situ generation in THF; avoids BH₃·THF/BH₃·SMe₂
Sacrificial reductant in electrosynthesis
Head-to-head
Replaces sacrificial metal anodes; produces H₂ as byproduct
Eliminates stoichiometric metal waste; supports green chemistry
Carbon-based electrode; Birch reductions, cross-couplings
Nitrile/amide reduction selectivity
Class-level
Reduces nitriles and amides; esters, nitro, halogens untouched
Orthogonal selectivity avoids protection of sensitive groups
Refluxing CH₂Cl₂; contrast with non-selective LAH

Homogeneous Reduction of Substrates in Aprotic Solvents

For the reduction of aldehydes, ketones, and other sensitive functional groups on substrates that are soluble in solvents like dichloromethane, THF, or toluene but are unstable in water or alcohols. The high solubility of TBABH ensures a homogeneous reaction mixture, leading to predictable kinetics and simplified workup compared to heterogeneous systems using NaBH4. [1]

Simplified Reductions without Phase-Transfer Catalysts

In processes where a substrate is in an organic phase and would typically require a phase-transfer catalyst to react with aqueous or solid NaBH4. Using TBABH streamlines the process by removing the need for a separate catalyst, reducing raw material count and simplifying purification of the final product. [2]

Synthesis of Organo-Dispersible Metal Nanoparticles

As a preferred reducing agent for the one-pot synthesis of metal or alloy nanoparticles directly in organic media. This is critical for applications requiring stable, non-agglomerated nanoparticle colloids in non-polar solvents for use in catalysis, polymer composites, or advanced coatings. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Threo-selective β-hydroxy ester synthesis
Diastereoselectivity (threo vs erythro)
Verify threo preference in target 2-methyl-3-oxo ester or amide
Scalable asymmetric ketone reduction
Solid-state borane source for CBS catalyst generation
Assess enantioselectivity and operational safety vs. gaseous BH₃ reagents
Sustainable reductive electrosynthesis
Sacrificial reductant replacing metal anodes
Evaluate H₂ evolution efficiency and metal-waste elimination on scale
Ester-tolerant nitrile/amide reduction
Chemoselectivity: nitrile/amide reduction over ester, nitro, halogens
Confirm functional-group tolerance in complex substrate scope

Hydrogen Bond Acceptor Count

1

Exact Mass

257.3253804 Da

Monoisotopic Mass

257.3253804 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 100 of 104 companies with hazard statement code(s):;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (99%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

33725-74-5

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1): ACTIVE

Explore Compound Types